Cas no 919214-62-3 (1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one)

1-5-(Morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one is a synthetic organic compound featuring a morpholine sulfonyl group attached to an indole scaffold, further linked to a phenylpropanone moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The morpholine sulfonyl group enhances solubility and may influence binding affinity in target interactions, while the indole core offers versatility for further functionalization. The compound's well-defined structure allows for precise modifications, making it valuable for exploratory research in drug discovery. Its stability under standard laboratory conditions facilitates handling and storage. Further studies may elucidate its pharmacological or biochemical applications.
1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one structure
919214-62-3 structure
Product Name:1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one
CAS No:919214-62-3
MF:C21H24N2O4S
MW:400.491264343262
CID:5427172
PubChem ID:19258889
Update Time:2025-05-21

1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-3-phenylpropan-1-one
    • 919214-62-3
    • 1-[5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl]-3-phenylpropan-1-one
    • VU0611944-1
    • F3349-0054
    • 1-(5-(morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one
    • AKOS002317555
    • 1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one
    • Inchi: 1S/C21H24N2O4S/c24-21(9-6-17-4-2-1-3-5-17)23-11-10-18-16-19(7-8-20(18)23)28(25,26)22-12-14-27-15-13-22/h1-5,7-8,16H,6,9-15H2
    • InChI Key: JNBZATDFPJDSIL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)CCN2C(CCC1C=CC=CC=1)=O)(N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 400.14567842g/mol
  • Monoisotopic Mass: 400.14567842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 635
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.3Ų

1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one Pricemore >>

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Additional information on 1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one

Chemical Profile of 1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one (CAS No. 919214-62-3)

The compound 1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one, identified by its CAS number 919214-62-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a morpholine-4-sulfonyl moiety and a dihydroindole scaffold suggests unique pharmacophoric properties that may contribute to its biological activity.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The structural features of 1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one align well with emerging trends in drug design, particularly in targeting neurological and inflammatory disorders. The morpholine ring, known for its ability to enhance solubility and bioavailability, plays a crucial role in modulating the compound's pharmacokinetic profile. Additionally, the dihydroindole core is a recognized scaffold in the synthesis of bioactive molecules, offering a promising platform for further derivatization.

In the context of modern pharmaceutical research, the synthesis and characterization of this compound have been influenced by cutting-edge methodologies. Advanced computational techniques, such as molecular modeling and quantum mechanics-based simulations, have been employed to predict the binding interactions of 1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-yl-3-phenylpropan-1-one with biological targets. These studies have provided valuable insights into its potential mechanism of action, suggesting that it may interact with receptors or enzymes involved in critical signaling pathways.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The morpholine-sulfonyl group not only enhances hydrophilicity but also serves as a site for further functionalization, allowing chemists to tailor its properties for specific therapeutic needs. This adaptability has made it a subject of interest for researchers exploring novel drug candidates. Furthermore, the phenylpropanone moiety contributes to the molecule's stability and reactivity, making it an excellent candidate for structure-based drug design.

The pharmacological potential of 1-(5-(morpholine–4-sulfonyl))–2–(dihydro–1H–indol–3–yl)–3–phenylpropan–1-one has been further explored through preclinical studies. These investigations have revealed promising results in models of pain and inflammation, where the compound demonstrated significant inhibitory effects on key enzymes and receptors. The dual functionality provided by the morpholine and dihydroindole components appears to synergize effectively, leading to enhanced therapeutic outcomes. Such findings underscore the compound's relevance in addressing complex pathological conditions.

From a synthetic chemistry perspective, the preparation of 919214–62–3 involves multi-step reactions that showcase modern synthetic strategies. The use of palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations has enabled the efficient construction of its complex framework. These methodologies not only highlight the advancements in synthetic organic chemistry but also offer scalable routes for industrial production. The optimization of these synthetic protocols has been crucial in ensuring high yields and purity, which are essential for subsequent biological evaluation.

The role of computational chemistry in guiding synthetic efforts cannot be overstated. By leveraging machine learning algorithms and high-throughput virtual screening, researchers have been able to accelerate the discovery process for new analogs derived from 1–5–(morpholine–4–sulfonyl)–2,3–dihydro–1H–indol–1–yl–3–phenylpropan–1-one. These computational approaches have identified novel derivatives with enhanced potency and selectivity, expanding the chemical space available for drug development. Such integrative strategies represent a paradigm shift in how pharmaceutical research is conducted today.

In conclusion, CAS No 919214–62–3 stands out as a versatile and promising candidate in medicinal chemistry due to its unique structural features and functional properties. The combination of a morpholine-sulfonyl group with a dihydroindole scaffold offers multiple avenues for therapeutic intervention. Ongoing research continues to uncover new insights into its biological activity and synthetic feasibility, reinforcing its significance as a building block for next-generation pharmaceuticals. As our understanding of molecular interactions evolves, compounds like this are poised to play pivotal roles in addressing unmet medical needs.

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